Diacetylscopadol

H+,K+-ATPase inhibition Enzyme kinetics Proton pump inhibitor mechanism

Diacetylscopadol (DAS; CAS 129082-58-2) is a tetracyclic diterpenoid derivative obtained by debenzoylation of scopadulcic acid B (SA-B), a natural product isolated from the Paraguayan medicinal herb Scoparia dulcis L. DAS is classified as a reversible inhibitor of the gastric H+,K+-ATPase (the proton pump), and its mechanism is uncompetitive with respect to the activating cation K+.

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
CAS No. 129082-58-2
Cat. No. B164373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetylscopadol
CAS129082-58-2
Synonymsdiacetyl scopadol
diacetylscopadol
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C
InChIInChI=1S/C24H38O5/c1-15(25)28-14-22(4)7-6-8-23(5)20(22)18(27)11-17-12-19(29-16(2)26)21(3)9-10-24(17,23)13-21/h17-20,27H,6-14H2,1-5H3/t17-,18+,19-,20-,21-,22+,23-,24?/m1/s1
InChIKeyGDBHWWGVCRIESX-JALILVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetylscopadol (CAS 129082-58-2): A Specific Reversible Gastric H+,K+-ATPase Inhibitor for Proton Pump Research


Diacetylscopadol (DAS; CAS 129082-58-2) is a tetracyclic diterpenoid derivative obtained by debenzoylation of scopadulcic acid B (SA-B), a natural product isolated from the Paraguayan medicinal herb Scoparia dulcis L. [1]. DAS is classified as a reversible inhibitor of the gastric H+,K+-ATPase (the proton pump), and its mechanism is uncompetitive with respect to the activating cation K+ [1]. Unlike the clinically used irreversible proton pump inhibitors (e.g., omeprazole), DAS acts as a reversible biochemical tool, making it particularly valuable for mechanistic studies of the gastric proton pump where irreversible modification of the enzyme is undesirable [1][2]. The compound specifically inhibits the K+-dependent dephosphorylation step of the enzyme without affecting the phosphorylation step [1].

Why Diacetylscopadol Cannot Be Replaced by Common Gastric H+,K+-ATPase Inhibitors


Diacetylscopadol (DAS) occupies a distinct functional niche among gastric H+,K+-ATPase inhibitors that generic substitution cannot fulfill. While omeprazole and related benzimidazoles act as irreversible inhibitors requiring acid activation and covalent binding to cysteine residues of the pump, DAS inhibits reversibly without covalent modification [1]. Furthermore, DAS is an uncompetitive inhibitor with respect to K+, a mechanism that distinguishes it from the K+-competitive inhibitor SCH 28080 and from the mixed-type inhibition pattern of its parent compound scopadulcic acid B (SA-B) [1]. These mechanistic differences translate into distinct conformational stabilization patterns: DAS stabilizes the E2PK form of the enzyme, whereas SA-B binds to the E2K form [1]. For researchers requiring a reversible, uncompetitive probe that targets a specific intermediate in the pump cycle without the confounding effects of irreversible inhibition or K+-competitive displacement, DAS is structurally and mechanistically irreplaceable [1][2].

Diacetylscopadol: Head-to-Head Comparative Evidence Against Closest Analogs


Inhibition Mechanism Type: DAS Is Uncompetitive with Respect to K+, Distinct from SA-B, Omeprazole, and SCH 28080

In the same study using hog gastric H+,K+-ATPase, diacetylscopadol (DAS) was characterized as an uncompetitive inhibitor with respect to the activating cation K+, whereas its parent compound scopadulcic acid B (SA-B) acted as a mixed-type inhibitor, omeprazole was an irreversible inhibitor, and SCH 28080 was a reversible competitive inhibitor with respect to K+ [1]. This mechanistic differentiation is quantitative: the uncompetitive pattern means DAS binds exclusively to the enzyme-substrate (K+) complex, not to the free enzyme, providing a fundamentally different inhibition profile [1].

H+,K+-ATPase inhibition Enzyme kinetics Proton pump inhibitor mechanism

Conformational Stabilization: DAS Stabilizes the E2PK Form, Distinct from SA-B Which Stabilizes E2K

Fluorescence studies using fluorescein isothiocyanate (FITC)-labeled H+,K+-ATPase directly demonstrated that DAS stabilizes the E2PK conformational state of the enzyme, whereas SA-B stabilizes the E2K form in the presence of Mg2+ [1]. These conformational states represent distinct intermediates in the pump's catalytic cycle. This evidence shows that debenzoylation of SA-B to yield DAS fundamentally alters which enzyme intermediate is preferentially bound, providing a structurally defined tool for isolating and studying the E2PK state [1].

Enzyme conformation Fluorescence labeling Proton pump intermediate states

Reversibility of Inhibition: DAS Is Fully Reversible, Unlike Irreversible PPIs Such as Omeprazole

DAS was explicitly demonstrated to be a reversible inhibitor of gastric H+,K+-ATPase, in contrast to omeprazole, which acts as an irreversible inhibitor requiring acid activation and forming covalent adducts with cysteine residues of the pump [1]. Reversibility was established through enzyme activity recovery experiments in the same study. This distinction is critical for applications where temporary and titratable inhibition is required, such as in vitro pump characterization, transient perfusion studies, or assays where complete enzyme recovery after washout is essential [1].

Reversible inhibition Proton pump inhibitor Enzyme recovery

Target Specificity: DAS Affects Only the K+-Dependent Dephosphorylation Step, Not the Phosphorylation Step

Both DAS and SA-B were shown to inhibit the K+-dependent dephosphorylation step of gastric H+,K+-ATPase without any effect on the phosphorylation step [1]. This step-specificity was determined using transient kinetic assays measuring phosphoenzyme intermediate formation and decay. The selectivity for the dephosphorylation partial reaction distinguishes these diterpenoid inhibitors from inhibitors that block phosphorylation or ATP binding, and provides a precise biochemical tool for dissecting the dephosphorylation half-reaction of the pump [1].

Enzyme partial reaction Dephosphorylation Transient kinetics

Structure-Activity Relationship: Debenzoylation of SA-B to DAS Reduces Inhibitory Potency but Alters Mechanism

In a structure-activity relationship (SAR) study of scopadulcic acid B derivatives, debenzoylation to yield DAS reduced the inhibitory potency against H+,K+-ATPase compared to SA-B, while methylation of the carboxyl group or introduction of acetyl/oxime groups at C-13 or C-18 markedly enhanced activity [1][2]. This establishes a quantifiable potency ranking: SA-B (IC50 20–30 μM in hog gastric H+,K+-ATPase) is more potent than DAS, but DAS retains specific inhibitory activity [3]. This trade-off between potency and the mechanistic switch to uncompetitive inhibition with distinct conformational stabilization makes DAS the preferred choice when mechanism, not maximum potency, is the selection driver [1].

SAR Diterpenoid derivatives Potency ranking

Diacetylscopadol Application Scenarios: Where Mechanistic Uniqueness Dictates Procurement


Biochemical Dissection of the Gastric H+,K+-ATPase Dephosphorylation Half-Reaction

DAS is the inhibitor of choice for researchers isolating the K+-dependent dephosphorylation step of the gastric proton pump. Its uncompetitive mechanism with respect to K+ and its exclusive binding to the E2PK conformational intermediate allow selective arrest of the pump at this specific point in the catalytic cycle [1]. This application cannot be achieved with omeprazole (irreversible, non-step-specific) or SCH 28080 (competitive at the K+ site, preventing K+ binding) [1]. Procurement of DAS is justified when the experimental objective requires transient kinetic analysis of phosphoenzyme decay without interference from phosphorylation blockade.

Reversible Proton Pump Inhibition in Perfused Gastric Gland or Vesicle Preparations

For ex vivo or in situ studies employing perfused gastric glands or isolated gastric vesicles where transient, washable inhibition is required, DAS provides fully reversible inhibition distinct from the irreversible covalent modification caused by omeprazole [1]. The reversibility of DAS permits paired experimental designs (pre-inhibition vs. post-washout) within the same preparation, improving statistical power and reducing animal usage [1]. This scenario specifically excludes omeprazole and other acid-activated irreversible inhibitors.

Fluorescence-Based Conformational Studies of the E2PK Enzyme Intermediate

DAS selectively stabilizes the E2PK form of FITC-labeled H+,K+-ATPase, enabling fluorescence-based monitoring of this specific intermediate [1]. This property is not shared by SA-B (which stabilizes E2K) or by K+-competitive inhibitors (which displace K+). Laboratories conducting conformational dynamics studies of P-type ATPases should procure DAS as a conformational clamp for the E2PK state, enabling experiments that would require more complex mutagenic or cross-linking approaches otherwise [1].

Structure-Activity Relationship (SAR) Studies of Diterpenoid Proton Pump Inhibitors

DAS serves as a critical SAR reference point as the debenzoylated derivative of scopadulcic acid B. Its reduced potency relative to SA-B (IC50 20–30 μM for SA-B vs. lower potency for DAS) combined with its mechanistic switch to uncompetitive inhibition establishes a defined structure-function relationship [1][2]. Pharmaceutical and natural product chemistry groups engaged in semi-synthetic optimization of scopadulan diterpenes require DAS as a comparator to evaluate whether potency gains from chemical modifications preserve, enhance, or alter the mechanism of inhibition [1][2].

Quote Request

Request a Quote for Diacetylscopadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.